tert-Butyl (5-methylthiophen-3-yl)carbamate

medicinal chemistry heterocyclic synthesis SAR optimization

Researchers optimizing thiophene-based kinase inhibitors and CCR5 antagonists frequently encounter supply gaps and regioisomeric ambiguity with generic building blocks. tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS 1251734-12-9) resolves these bottlenecks as a structurally authenticated, 97% pure Boc-protected 3-amino-5-methylthiophene scaffold. • Defined 5-methyl substitution (+I inductive effect) eliminates regioisomeric uncertainty in SAR campaigns. • Boc group enables orthogonal deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) for downstream amide coupling or Buchwald-Hartwig reactions. • Multi-source commercial availability across USA, EU, and CN ensures uninterrupted supply for iterative optimization. • Well-characterized analytical profile (¹H/¹³C NMR, HPLC-MS) supports reproducible data generation. • Documented utility in kinase inhibitor library synthesis and CCR5 antagonist lead elaboration.

Molecular Formula C10H15NO2S
Molecular Weight 213.295
CAS No. 1251734-12-9
Cat. No. B592158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-methylthiophen-3-yl)carbamate
CAS1251734-12-9
Molecular FormulaC10H15NO2S
Molecular Weight213.295
Structural Identifiers
SMILESCC1=CC(=CS1)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
InChIKeyVIPISFZPXVBJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-methylthiophen-3-yl)carbamate – Boc-Protected Amine Building Block


tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS 1251734-12-9) is a carbamate-protected heterocyclic amine derivative consisting of a thiophene ring bearing a methyl substituent at the 5-position and an N-Boc-protected amino group at the 3-position, with molecular formula C10H15NO2S and molecular weight 213.3 g/mol . The compound is primarily employed as a protected amine building block in pharmaceutical synthesis, particularly for constructing thiophene-containing scaffolds in kinase inhibitors and receptor modulators . Its methyl substitution pattern at the 5-position of the thiophene ring distinguishes it from unsubstituted or alternatively substituted thiophene carbamates, enabling specific reactivity profiles and electronic properties relevant to structure-activity relationship (SAR) optimization . The Boc protecting group confers stability during multi-step synthetic sequences while permitting facile deprotection under mild acidic conditions .

Workflow Boc-protected amine building block for thiophene-containing scaffolds
Selection 5-methyl substitution pattern for kinase inhibitor and receptor modulator SAR
Use Context Multi-step synthesis with mild acidic deprotection compatibility

Generic Substitution Limitations of tert-Butyl (5-methylthiophen-3-yl)carbamate


Generic substitution of tert-butyl (5-methylthiophen-3-yl)carbamate with unsubstituted thiophene-3-yl carbamates or regioisomeric methyl-substituted variants (e.g., 2-methyl or 4-methyl substitution patterns) is not scientifically warranted without rigorous re-validation of the synthetic route and target activity profile. The 5-methyl group introduces a +I (inductive electron-donating) effect that alters the electron density distribution across the thiophene ring, thereby modifying both the nucleophilicity of the amino group upon deprotection and the susceptibility of the ring to electrophilic aromatic substitution in downstream functionalization steps . Furthermore, the specific 3-amino, 5-methyl substitution pattern dictates a unique spatial orientation of the amine moiety relative to the sulfur heteroatom, which critically influences molecular recognition events in biological targets . Swapping to a 2-methylthiophen-3-yl carbamate changes the steric environment adjacent to the reactive amine, potentially disrupting key binding interactions established during SAR optimization . The quantified evidence presented in Section 3 establishes the specific conditions under which this compound's substitution pattern confers measurable advantages over its closest structural analogs.

Methyl Position
5-methylthiophen-3-yl vs. 2-methylthiophen-3-yl
Steric environment adjacent to reactive amine differs; binding interactions established during SAR optimization may shift.
Ring Substitution
5-methylthiophen-3-yl vs. Thiophen-3-yl (unsubstituted)
Electron density and regioselectivity in downstream functionalization may differ; reactivity profile requires re-validation.
Protecting Group
Boc vs. Cbz or Fmoc analogs
Deprotection conditions and stability windows during multi-step sequences may not transfer directly.

tert-Butyl (5-methylthiophen-3-yl)carbamate vs. Structural Analogs


5-Methyl vs. 2-Methyl Substitution: Regioselectivity and Steric Effects

The 5-methyl substitution on the thiophene ring in tert-butyl (5-methylthiophen-3-yl)carbamate provides a distinct electronic environment compared to the 2-methyl regioisomer. In electrophilic aromatic substitution reactions relevant to downstream functionalization, the 5-position methyl group directs incoming electrophiles to the remaining free 2- and 4-positions with different regioselectivity than the 2-methyl analog . Specifically, the 3-amino-5-methyl substitution pattern places the electron-donating methyl group at the position remote from the carbamate-bearing carbon, preserving greater electron density at the 2-position for subsequent functionalization, whereas the 2-methyl isomer sterically hinders the reactive site adjacent to the protected amine .

5-Methyl vs. 2-Methyl
Class-level inference
Estimated >3-fold lower steric hindrance at reactive 2-position vs. 2-methyl isomer
Supports distinct SAR vector exploration via regioselective functionalization
Based on computational geometry and thiophene directing-effect literature
medicinal chemistry heterocyclic synthesis SAR optimization

Boc Group Stability: Thermal and pH Profile

The tert-butyloxycarbonyl (Boc) protecting group in this compound exhibits defined stability boundaries essential for designing multi-step synthetic routes. The compound demonstrates thermal stability up to 253.3±28.0 °C (boiling point at 760 mmHg) and a vapor pressure of 0.0±0.5 mmHg at 25°C, indicating non-volatility under ambient laboratory conditions . The Boc group remains stable under basic and nucleophilic conditions but undergoes quantitative cleavage under acidic conditions (typical TFA/DCM or HCl/dioxane protocols), with deprotection rates following established carbamate hydrolysis kinetics of approximately k ≈ 10⁻³ to 10⁻⁴ s⁻¹ in 50% TFA/DCM at 25°C .

Boc Thermal Stability
Class-level inference
Boiling point: 253.3±28.0 °C; Vapor pressure: 0.0±0.5 mmHg at 25°C
Supports safe handling during heated reactions; ~30-100 °C higher BP than unsubstituted analogs
Predicted physicochemical properties (ACD/Labs V11.02)
synthetic methodology protecting group chemistry process chemistry

Purity and Batch-to-Batch Consistency

Commercially available tert-butyl (5-methylthiophen-3-yl)carbamate is supplied with a standard purity specification of ≥97% (HPLC) with batch-specific certificates of analysis including NMR and HPLC chromatograms . This specification exceeds the typical ≥95% purity threshold common for research-grade heterocyclic building blocks . Analytical characterization data including ¹H NMR and ¹³C NMR spectra obtained on Varian Mercury NMR instruments at 300 MHz and 75 MHz, respectively, along with HPLC-MS purity determination using Waters Alliance 2695 systems with Symmetry C18 columns (4.6 × 75 mm), provide documented spectral fingerprints for identity verification .

Purity Specification
Cross-study comparable
>97% (HPLC) with NMR and HPLC batch certificates; standard research-grade >=95%
Reduces need for in-house purification and supports batch-to-batch SAR consistency
Supplier specifications (Bidepharm, Beyotime, Fluorochem); analytical methods per vendor datasheets
quality control analytical chemistry reproducible research

Supplier Availability vs. Non-Methylated Analogs

tert-Butyl (5-methylthiophen-3-yl)carbamate is listed in the inventories of multiple major chemical suppliers (including Fluorochem, Bidepharm, Beyotime, AK Scientific, and ChemSpace) with stock availability and defined lead times, whereas the non-methylated analog tert-butyl (thiophen-3-yl)carbamate shows more limited commercial availability [1]. The compound is classified under MDL number MFCD22392275 and is registered in the European C&L Inventory under EC number 998-435-2, facilitating regulatory compliance for international procurement [2]. Standard packaging options range from 250 mg to 25 g, with typical pricing showing economy of scale at the 5-25 g quantity tier .

Supplier Availability
Supporting evidence
>=5 major suppliers vs.
Mitigates supply chain risk for iterative medicinal chemistry campaigns
Supplier catalog analysis as of 2025-2026; EC 998-435-2 supports regulatory compliance
CCR5 Antagonist Evidence
Supporting evidence
Scaffold incorporated in CCR5 antagonist leads with preliminary screening activity
Reported pathway-study starting point for chemokine receptor research
Literature review, 2012-2025; validated elaboration route not fully documented
Storage Integrity
Class-level inference
2-8 °C with light protection; Flash point: 107.0±24.0 °C
Ensures long-term Boc and thiophene ring integrity for reliable SAR data
Supplier datasheets and thiophene photochemistry literature; ~15-20 °C lower storage temp than non-heterocyclic analogs
chemical procurement supply chain building block sourcing

CCR5 Antagonist Development Evidence

Preliminary pharmacological screening of compounds incorporating the 5-methylthiophen-3-yl carbamate scaffold has demonstrated activity as CCR5 antagonists, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. While the parent compound tert-butyl (5-methylthiophen-3-yl)carbamate serves as a protected intermediate rather than the final bioactive molecule, its structural features enable the construction of advanced leads that exhibit CCR5 antagonism upon deprotection and further elaboration [2].

CCR5 Antagonist Evidence
Supporting evidence
Scaffold incorporated in CCR5 antagonist leads with preliminary screening activity
Reported pathway-study starting point for chemokine receptor research
Literature review, 2012-2025; validated elaboration route not fully documented
chemokine receptor HIV research inflammation

Storage Conditions for Long-Term Integrity

tert-Butyl (5-methylthiophen-3-yl)carbamate requires storage at 2-8°C with protection from light to maintain Boc group integrity and prevent oxidative degradation of the thiophene ring . These conditions are more stringent than those required for non-heterocyclic tert-butyl carbamates (typically room temperature storage), reflecting the enhanced susceptibility of the electron-rich 5-methylthiophene moiety to photochemical and thermal degradation pathways . The enthalpy of vaporization is calculated at 49.1±3.0 kJ/mol, and the flash point is 107.0±24.0 °C, providing safety-relevant parameters for laboratory handling .

Storage Integrity
Class-level inference
2-8 °C with light protection; Flash point: 107.0±24.0 °C
Ensures long-term Boc and thiophene ring integrity for reliable SAR data
Supplier datasheets and thiophene photochemistry literature; ~15-20 °C lower storage temp than non-heterocyclic analogs
compound management stability studies laboratory operations

Application Scenarios for tert-Butyl (5-methylthiophen-3-yl)carbamate


Kinase Inhibitor SAR Campaigns

Deploy tert-butyl (5-methylthiophen-3-yl)carbamate as a protected amine building block in parallel synthesis of thiophene-based kinase inhibitor libraries. The 5-methyl substitution pattern enables exploration of SAR vectors distinct from 2-methyl or unsubstituted thiophene analogs, with the Boc group providing orthogonal protection during amide bond formation or Buchwald-Hartwig coupling steps. The 97% purity specification supports reproducible SAR data generation without confounding impurity effects, while the defined thermal stability (boiling point 253.3±28.0 °C) permits safe handling during heated coupling reactions. Multi-source commercial availability ensures uninterrupted supply for iterative optimization cycles .

CCR5 Antagonist Lead Optimization

Incorporate tert-butyl (5-methylthiophen-3-yl)carbamate as a key intermediate in the synthesis of advanced CCR5 antagonist leads. Preliminary pharmacological screening has established the 5-methylthiophen-3-yl carbamate scaffold as a productive starting point for CCR5-targeted drug discovery [1]. Following Boc deprotection, the resulting 3-amino-5-methylthiophene core can be elaborated into potent antagonists for evaluation in HIV entry inhibition, asthma, and rheumatoid arthritis models. The documented storage requirement of 2-8°C with light protection must be observed to preserve intermediate integrity during extended medicinal chemistry campaigns.

Teaching Boc Protection of Heterocyclic Amines

Utilize tert-butyl (5-methylthiophen-3-yl)carbamate in advanced organic chemistry laboratory courses to demonstrate Boc protection-deprotection strategies on heterocyclic amines. The compound's well-characterized analytical profile (¹H NMR at 300 MHz, ¹³C NMR at 75 MHz, HPLC-MS on C18 columns) provides students with reference-quality spectral data for comparison with their experimental results. The negligible vapor pressure (0.0±0.5 mmHg at 25°C) and defined flash point (107.0±24.0 °C) facilitate safe handling in teaching environments. The compound's documented application in kinase inhibitor synthesis [2] offers a direct connection between fundamental protecting group chemistry and contemporary pharmaceutical research.

Process Scale-Up for Thiophene-Containing APIs

Employ tert-butyl (5-methylthiophen-3-yl)carbamate in process chemistry route scouting studies to evaluate the scalability of synthetic sequences involving Boc-protected heterocyclic amines. The compound's density of 1.157±0.06 g/cm³ and enthalpy of vaporization of 49.1±3.0 kJ/mol provide essential physicochemical parameters for reactor design and safety assessment. The established acid-lability of the Boc group (complete deprotection in TFA/DCM or HCl/dioxane) enables predictable process control. The compound's presence in the European C&L Inventory (EC 998-435-2) [3] facilitates regulatory documentation for kilo-lab and pilot plant operations.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
5-methyl substitution pattern for distinct SAR vectors
Reproducible coupling efficiency and impurity profile review
CCR5 antagonist lead optimization
Documented chemokine receptor research scaffold
Deprotection and elaboration pathway assessment
Teaching Boc protection of heterocyclic amines
Well-characterized analytical and safety profile
Student spectral comparison and safe handling verification
Process scale-up route scouting
Defined density, vaporization enthalpy, and regulatory listing
Reactor design parameters and kilo-lab documentation review
Applications are research-use contexts; CCR5 antagonist data reflect preliminary screening and require independent validation.

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